“(5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid” is a compound with the molecular formula C12H11NO2S . It’s a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .
The molecular structure of “(5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid” can be represented by the InChI string: InChI=1S/C12H11NO2S/c1-8-10(7-11(14)15)13-12(16-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15)
. The compound has a molecular weight of 233.29 g/mol .
“(5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid” has a molecular weight of 233.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 233.05104977 g/mol . The topological polar surface area is 78.4 Ų . The compound has a heavy atom count of 16 .
While the provided papers do not specifically outline the synthesis of (5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid itself, they describe the synthesis of similar thiazole-containing molecules and provide insights into potential synthetic routes. For example, the preparation of 2-mercapto-4-methyl-1,3-thiazol-5-yl-acetic acid, a structurally related compound, involves a multi-step synthesis starting from 4-oxo pentanoic acid []. This process includes bromination, cyclization, and acid neutralization steps. Similarly, the synthesis of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide utilizes hydrazine hydrate as a key reagent for introducing a hydrazide moiety []. These examples suggest that the synthesis of (5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid likely involves reactions commonly employed for thiazole ring formation, such as the Hantzsch thiazole synthesis, followed by modifications to incorporate the acetic acid moiety.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7